molecular formula C25H21F2NO4 B8098882 Fmoc-2,5-difluoro-L-homophenylalanine

Fmoc-2,5-difluoro-L-homophenylalanine

Cat. No.: B8098882
M. Wt: 437.4 g/mol
InChI Key: CMOCQWVOWRXWCO-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,5-difluoro-L-homophenylalanine is a synthetic amino acid derivative It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis The compound also contains two fluorine atoms attached to the phenyl ring, making it a difluorinated analog of L-homophenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine typically involves multiple steps One common method starts with the protection of the amino group of L-homophenylalanine using the Fmoc groupThe reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of robust and scalable fluorination techniques is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,5-difluoro-L-homophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Fmoc-2,5-difluoro-L-homophenylalanine is used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. The difluorinated phenyl ring can impart unique properties to the resulting peptides, such as increased stability and altered electronic characteristics .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The incorporation of fluorine atoms can affect the binding affinity and specificity of peptides to their targets .

Medicine

The presence of fluorine atoms can enhance the metabolic stability and bioavailability of peptide drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of Fmoc-2,5-difluoro-L-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective deprotection and peptide bond formation. The difluorinated phenyl ring can interact with molecular targets through hydrophobic interactions and hydrogen bonding. The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2,5-difluoro-L-homophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other difluorinated analogs. The specific arrangement of fluorine atoms can also affect the compound’s interactions with molecular targets, potentially leading to unique biological and chemical properties .

Properties

IUPAC Name

(2S)-4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOCQWVOWRXWCO-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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